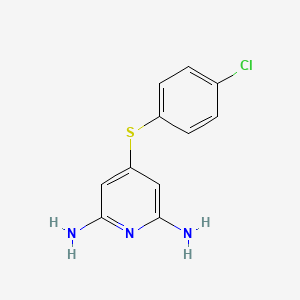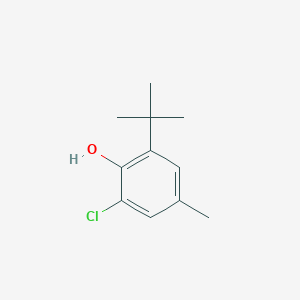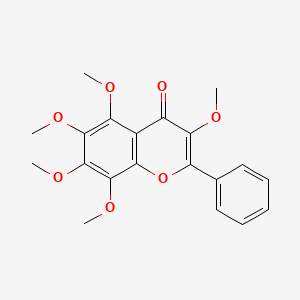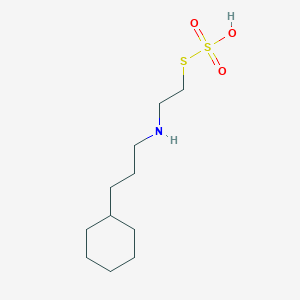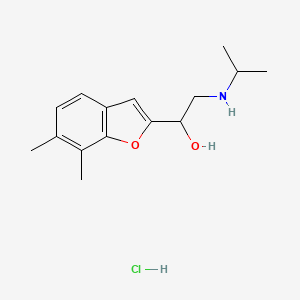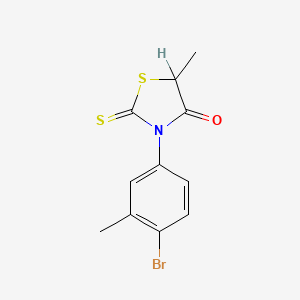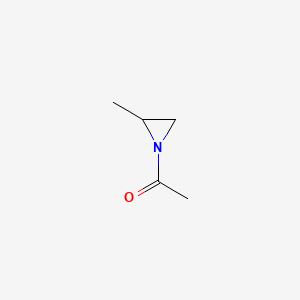
Dicyclohexyl 3,3'-sulfanediyldipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl 3,3’-sulfanediyldipropanoate is an organic compound with the molecular formula C24H42O4S. It is a derivative of propanoic acid and contains two cyclohexyl groups attached to a sulfur atom through propanoate linkages. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexyl 3,3’-sulfanediyldipropanoate can be synthesized through the esterification of 3,3’-thiodipropionic acid with cyclohexanol in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction can be represented as follows:
3,3’-Thiodipropionic acid+CyclohexanolCatalystDicyclohexyl 3,3’-sulfanediyldipropanoate+Water
Industrial Production Methods
In industrial settings, the production of dicyclohexyl 3,3’-sulfanediyldipropanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl 3,3’-sulfanediyldipropanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Dicyclohexyl 3,3’-sulfanediyldipropanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its role in protecting biological systems from oxidative stress.
Medicine: Explored for its potential therapeutic applications, including its use as an antioxidant in pharmaceutical formulations.
Industry: Utilized as a stabilizer in the production of plastics and other polymeric materials to enhance their durability and resistance to degradation.
Mechanism of Action
The mechanism of action of dicyclohexyl 3,3’-sulfanediyldipropanoate involves its ability to scavenge free radicals and inhibit oxidative processes. The sulfur atom in the compound can interact with reactive oxygen species, neutralizing them and preventing oxidative damage to cells and tissues. This antioxidant activity is mediated through the formation of stable sulfur-containing intermediates that can effectively quench free radicals.
Comparison with Similar Compounds
Similar Compounds
- Diheptyl 3,3’-sulfanediyldipropanoate
- Dihexadecyl 3,3’-sulfanediyldipropanoate
- Didodecyl 3,3’-sulfanediyldipropanoate
Uniqueness
Dicyclohexyl 3,3’-sulfanediyldipropanoate is unique due to its specific structural features, including the presence of cyclohexyl groups, which impart distinct physical and chemical properties. These properties make it particularly suitable for applications requiring high stability and resistance to oxidative degradation.
Properties
CAS No. |
13081-81-7 |
|---|---|
Molecular Formula |
C18H30O4S |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
cyclohexyl 3-(3-cyclohexyloxy-3-oxopropyl)sulfanylpropanoate |
InChI |
InChI=1S/C18H30O4S/c19-17(21-15-7-3-1-4-8-15)11-13-23-14-12-18(20)22-16-9-5-2-6-10-16/h15-16H,1-14H2 |
InChI Key |
LVAPCCQUOLJKJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCSCCC(=O)OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


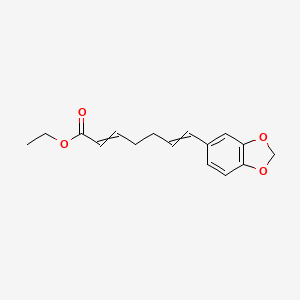
![2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B14708248.png)
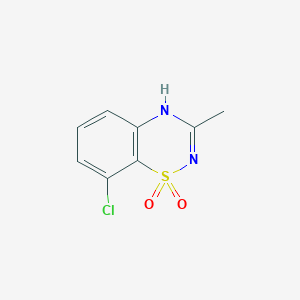
![Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B14708276.png)
